5,7-Dimethyl-1-(3-(p-tolyloxy)propyl)indoline-2,3-dione
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Overview
Description
5,7-Dimethyl-1-(3-(p-tolyloxy)propyl)indoline-2,3-dione is a synthetic organic compound that belongs to the class of indoline derivatives Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethyl-1-(3-(p-tolyloxy)propyl)indoline-2,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which include 5,7-dimethylindoline-2,3-dione and p-tolyloxypropyl bromide.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as methanol or ethanol. A base, such as potassium carbonate, is often used to facilitate the reaction.
Reaction Mechanism: The reaction proceeds through a nucleophilic substitution mechanism, where the p-tolyloxypropyl group is introduced to the indoline-2,3-dione core.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethyl-1-(3-(p-tolyloxy)propyl)indoline-2,3-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the indoline-2,3-dione core to indoline or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups to the indoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halides, sulfonates, or organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce indoline derivatives.
Scientific Research Applications
5,7-Dimethyl-1-(3-(p-tolyloxy)propyl)indoline-2,3-dione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5,7-Dimethyl-1-(3-(p-tolyloxy)propyl)indoline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.
Interacting with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.
Altering Gene Expression: It can influence the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
5,7-Dimethylindoline-2,3-dione: A precursor in the synthesis of the target compound.
p-Tolyloxypropyl derivatives: Compounds with similar functional groups but different core structures.
Other Indoline Derivatives: Compounds with variations in the indoline core or substituents.
Uniqueness
5,7-Dimethyl-1-(3-(p-tolyloxy)propyl)indoline-2,3-dione is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5,7-dimethyl-1-[3-(4-methylphenoxy)propyl]indole-2,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-13-5-7-16(8-6-13)24-10-4-9-21-18-15(3)11-14(2)12-17(18)19(22)20(21)23/h5-8,11-12H,4,9-10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLGLNATRXZCAN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCN2C3=C(C=C(C=C3C(=O)C2=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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